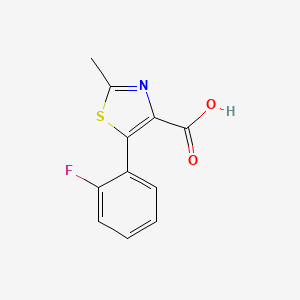

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of thiazole chemistry, which has its foundations in the late 19th century discoveries of thiazole-containing natural products. Thiazole itself was first synthesized and characterized in the early developments of heterocyclic chemistry, with the recognition that this five-membered ring system containing both sulfur and nitrogen atoms could serve as a versatile scaffold for pharmaceutical and materials applications. The specific compound under examination represents a more recent advancement in fluorinated thiazole chemistry, reflecting the modern pharmaceutical industry's emphasis on fluorine incorporation to enhance metabolic stability and bioavailability.

Patent literature from 2019 documents synthetic methodologies for producing this compound through multi-step synthetic sequences. The synthetic approach involves the initial formation of the corresponding methyl ester intermediate, followed by alkaline hydrolysis using lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water at room temperature. This methodology yielded 504 milligrams of the target compound with a yield of 6.5 percent, demonstrating the challenging nature of this particular synthetic transformation. The development of this compound reflects the ongoing efforts in medicinal chemistry to explore fluorinated heterocycles as potential therapeutic agents.

The emergence of this specific thiazole derivative also coincides with increased interest in fluorinated organic compounds within pharmaceutical research. Fluorine substitution patterns, particularly at the ortho position of aromatic rings, have been shown to influence molecular conformation, electronic properties, and biological activity profiles. The systematic exploration of such fluorinated thiazole derivatives represents part of the broader medicinal chemistry strategy to develop novel bioactive compounds with improved pharmacological properties.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features that embody several important principles of modern organic synthesis and drug design. The thiazole ring system itself represents one of the most important five-membered heterocycles in medicinal chemistry, characterized by significant pi-electron delocalization and aromaticity that exceeds that of corresponding oxazoles. This enhanced aromaticity, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicates strong diamagnetic ring current effects that contribute to the stability and reactivity patterns of thiazole derivatives.

The incorporation of fluorine at the ortho position of the phenyl substituent introduces additional complexity that significantly impacts the compound's chemical behavior. Fluorine's unique properties, including its high electronegativity and small atomic radius, create distinctive electronic effects that can influence both reactivity and biological activity. The calculated pi-electron density distributions in thiazole systems mark the carbon-5 position as the primary site for electrophilic substitution, while the carbon-2 hydrogen is susceptible to deprotonation, providing multiple sites for further functionalization.

Thiazole derivatives have demonstrated remarkable versatility as scaffolds for biological activity, with documented applications spanning anticancer, antibacterial, antifungal, antiviral, and antioxidant activities. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates multiple opportunities for hydrogen bonding and metal coordination, contributing to the diverse biological activity profiles observed across thiazole-containing compounds. Research has demonstrated that thiazole-containing molecules can interact with various biological targets through pi-pi stacking interactions, hydrogen bonding, and van der Waals forces.

The carboxylic acid functionality present in this compound further enhances its significance by providing a handle for additional chemical modifications and potential bioconjugation strategies. Carboxylic acids can be readily converted to amides, esters, and other functional groups, expanding the synthetic utility of this compound as a building block for more complex molecular architectures.

Position within Thiazole Derivative Classification

Within the comprehensive classification system of thiazole derivatives, this compound belongs to the category of thiazolecarboxylic acids and derivatives, which represent heterocyclic compounds containing a thiazole ring bearing a carboxylic acid group or derivative thereof. This classification places the compound within a broader family of biologically active heterocycles that have found extensive applications in pharmaceutical chemistry.

The structural analysis reveals that this compound can be categorized as a 2,4,5-trisubstituted thiazole, with substitution patterns that include a methyl group at the 2-position, a carboxylic acid moiety at the 4-position, and a 2-fluorophenyl group at the 5-position. This substitution pattern distinguishes it from other common thiazole derivatives and contributes to its unique physical and chemical properties. The systematic nomenclature identifies it as this compound, reflecting the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds.

Comparative analysis with related thiazole derivatives demonstrates the structural diversity possible within this compound class. For example, the closely related 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid differs only in the position of fluorine substitution on the phenyl ring, yet this seemingly minor structural change can significantly impact biological activity and physical properties. Such structure-activity relationships underscore the importance of precise substitution patterns in determining the biological and chemical behavior of thiazole derivatives.

The molecular framework classification identifies this compound as an aromatic heteromonocyclic compound, emphasizing its aromatic character and single heterocyclic ring system. Physical property data indicate distinctive characteristics including a boiling point of 371.0 ± 27.0 degrees Celsius at 760 millimeters of mercury pressure, a flash point of 178.2 ± 23.7 degrees Celsius, and a density of 1.4 ± 0.1 grams per cubic centimeter. These properties reflect the influence of both the thiazole ring system and the fluorophenyl substitution on the compound's physical behavior.

Table 1: Physical and Chemical Properties of this compound

Table 2: Structural Classification and Nomenclature Data

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCOWPJBSKLCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522646-43-1 | |

| Record name | 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Hydrolysis of Methyl Ester Precursors

The primary synthetic route to 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves the hydrolysis of its methyl ester derivative. This method is well-established for similar thiazole carboxylic acids and involves the following key steps:

- Starting Material: Methyl ester of 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

- Reagents: Sodium hydroxide or lithium hydroxide monohydrate as the base.

- Solvent System: Commonly a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

- Conditions: Room temperature stirring for extended periods (0.5 hours to overnight).

- Workup: Acidification with hydrochloric acid (HCl) to precipitate the free acid.

- Purification: Filtration, washing, drying, and sometimes chromatographic purification.

Detailed Reaction Procedure and Conditions

| Step | Description | Reagents & Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis of methyl ester | Sodium hydroxide (NaOH) or lithium hydroxide monohydrate (LiOH·H2O) in THF/MeOH/H2O | Room temperature (20 °C), 0.5 h to overnight stirring | High (up to 93%) with NaOH; lower (~6.5%) with LiOH reported | Base hydrolysis converts ester to carboxylate salt |

| 2 | Acidification | Concentrated hydrochloric acid (37%) or 1 N HCl | 0 °C, 15 min to pH ~3 | Precipitation of acid | Cooling enhances precipitation and purity |

| 3 | Isolation | Filtration, washing with water | Ambient conditions | - | Drying under vacuum yields white/yellow solid |

| 4 | Purification (optional) | Flash chromatography on C18 column with gradient elution (water + formic acid to acetonitrile + formic acid) | Ambient | Purity enhancement | Used when crude product requires further purification |

Representative Experimental Data

Example 1: Sodium Hydroxide Hydrolysis (Based on)

- Procedure:

To a solution of 5-(4-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester (15 g) in THF (60 mL) and MeOH (20 mL), sodium hydroxide (2.63 g in 60 mL water) was added. Stirred at room temperature for 30 minutes. The mixture was concentrated under vacuum, dissolved in water, cooled to 0 °C, and acidified with 37% HCl (7.72 g in 7.72 g water). Stirred for 15 minutes, precipitate filtered, washed, and dried. - Yield: 13.16 g (93%) of white solid.

- Notes: Efficient and straightforward hydrolysis with high yield and purity.

Example 2: Lithium Hydroxide Hydrolysis with Chromatographic Purification (Based on)

- Procedure:

8.17 g of intermediate in THF/H2O/MeOH (50/10/50 mL) was treated with 6.8 g LiOH·H2O and stirred overnight at room temperature. Concentrated under reduced pressure, neutralized with NaHCO3, extracted with dichloromethane (DCM), acidified with 1 N HCl to pH 3, and extracted with ethyl acetate. Organic phase washed with brine, dried, filtered, and concentrated. Purified by flash chromatography on C18 column using gradient elution from water + 0.1% formic acid to acetonitrile + 0.1% formic acid. - Yield: 504 mg (6.5%) of yellow solid.

- Notes: Lower yield possibly due to losses during extraction and chromatographic purification; suitable for obtaining high-purity material.

Comparative Summary of Preparation Methods

| Parameter | Sodium Hydroxide Hydrolysis | Lithium Hydroxide Hydrolysis + Chromatography |

|---|---|---|

| Base Used | NaOH | LiOH·H2O |

| Solvent System | THF/MeOH/H2O | THF/H2O/MeOH |

| Reaction Time | 0.5 hours | Overnight |

| Temperature | Room temperature (20 °C) | Room temperature |

| Acidification | Conc. HCl (37%), 0 °C | 1 N HCl to pH 3 |

| Isolation Method | Filtration, washing | Liquid-liquid extraction + chromatography |

| Yield | Up to 93% | About 6.5% |

| Product Purity | High (white solid) | High (after chromatography) |

| Notes | Simple, scalable | More complex, suitable for small-scale high purity |

Analytical Characterization Supporting Preparation

- Mass Spectrometry: Confirms molecular ion peak at m/z 238.1 [MH]+ consistent with molecular weight 237.25 g/mol.

- NMR and IR Spectroscopy: Typically used for structural confirmation, verifying thiazole ring, methyl group, fluorophenyl substitution, and carboxylic acid functionality.

- Chromatography: Flash chromatography on C18 columns with gradient elution is effective for purification post-hydrolysis.

Research Findings and Notes

- The hydrolysis of methyl esters under basic conditions is a well-established and reliable method for preparing carboxylic acids in the thiazole series.

- Sodium hydroxide hydrolysis offers a higher yield and simpler isolation compared to lithium hydroxide methods.

- Lithium hydroxide hydrolysis followed by chromatographic purification is useful when higher purity is required despite lower yields.

- Cooling during acidification improves precipitation and purity of the acid.

- The choice of base and purification method can be optimized depending on scale and purity requirements.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

Oxidation: Formation of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Introduction of various substituents on the fluorophenyl group, leading to a diverse range of derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 237.25 g/mol. Its structure includes a thiazole ring, a carboxylic acid functional group, and a fluorophenyl substituent, which enhances its biological activity by improving binding affinity to target sites in biological systems .

Medicinal Chemistry

This compound has shown promise as:

- Anti-inflammatory Agent : Preliminary studies indicate that this compound may inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as arthritis.

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Its fluorinated structure may enhance its efficacy by increasing lipophilicity and metabolic stability, thereby improving bioavailability .

- Antimicrobial Properties : There are indications that it may possess antimicrobial activity; however, further research is needed to elucidate the mechanisms behind this effect.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for optimizing its pharmacological profile. Initial findings suggest that it interacts with enzymes and receptors involved in inflammatory responses and cancer progression.

Mécanisme D'action

The mechanism of action of 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the thiazole ring contributes to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiazole Carboxylic Acid Derivatives

Structural analogs of this compound differ in substituent type, position, and functional groups. Below is a systematic comparison:

Halogen-Substituted Phenyl Analogs

a. 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 475106-47-9)

- Molecular Formula: C₁₁H₈ClNO₂S

- Molecular Weight : 253.70 g/mol

- Substituents : Chlorine at the para position of the phenyl ring.

- Key Differences : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter binding affinity. This compound is used in pesticide and pharmaceutical intermediates .

b. 5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 188679-10-9)

- Substituents : Chlorine at the ortho position (same position as fluorine in the target compound).

c. 5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Trifluoromethyl-Substituted Analogs

a. 5-Methyl-2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carboxylic acid

- Molecular Formula : C₁₂H₉F₃N₂O₂S

- Substituents : Trifluoromethyl (CF₃) at the para position.

- Key Differences : The strong electron-withdrawing CF₃ group enhances metabolic resistance and may increase potency in enzyme inhibition .

b. 5-Methyl-2-(3-trifluoromethylphenylamino)-1,3-thiazole-4-carboxylic acid (CAS: 1549447-16-6)

- Molecular Weight : 302.27 g/mol

- Substituents: Amino-linked trifluoromethylphenyl group at position 3.

Positional Isomers and Functional Group Variations

a. 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS: 32002-72-5)

- Substituents : Phenyl at position 4, methyl at position 2, carboxylic acid at position 4.

- Key Differences : Swapping substituent positions disrupts electronic distribution, reducing dipole moments compared to the target compound .

b. Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Physicochemical Data

| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| 5-(2-Fluorophenyl)-2-methyl-thiazole-4-carboxylic acid | Not reported | ~0.1 (DMSO) | 2.1 |

| 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2) | 148–149 | 1.2 (Water) | 0.8 |

| 5-(4-Chlorophenyl)-2-methyl-thiazole-4-carboxylic acid | Not reported | ~0.05 (DMSO) | 2.9 |

Activité Biologique

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 522646-43-1) is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antiviral, and antibacterial activities, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈FNO₂S

- Molecular Weight : 237.25 g/mol

- IUPAC Name : 5-(2-fluorophenyl)-2-methylthiazole-4-carboxylic acid

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 7.5 | Induction of apoptosis via p53 pathway activation |

| HeLa (Cervical) | 12.0 | Cell cycle arrest and apoptosis induction |

| A549 (Lung) | 15.0 | Inhibition of proliferation and induction of apoptosis |

In a study focusing on the MCF-7 cell line, flow cytometry analysis revealed that the compound significantly increased the expression levels of pro-apoptotic proteins such as p53 and activated caspase-3, leading to cell death in a dose-dependent manner .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against flaviviruses. In assays measuring inhibition of viral replication, it demonstrated an EC₅₀ value of approximately 25 µM, indicating moderate antiviral activity. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can enhance its efficacy against viral targets .

Antibacterial Activity

In addition to its anticancer and antiviral properties, this thiazole derivative has shown antibacterial activity against several strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antibacterial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study published in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through mitochondrial pathways. The researchers noted that treatment with the compound led to significant changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) production .

- Antiviral Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The Hantzsch thiazole synthesis is a common approach, involving cyclization of α-haloketones with thioureas or thioamides. For derivatives with fluorophenyl substituents, coupling reactions (e.g., Suzuki-Miyaura) may introduce the aryl group post-cyclization. Characterization typically involves H/C NMR to confirm regioselectivity and LC-MS for purity assessment. Evidence from analogous thiazole syntheses highlights the use of aromatic aldehydes and thioureas in acidic conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (H, C, and F) resolves substituent positions and fluorophenyl interactions. For example, F NMR is critical for detecting electronic effects of the fluorine atom .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the carboxylic acid group. Stability tests should monitor degradation under varying pH and temperature using UV-Vis or HPLC. Evidence from thiophene-2-carboxylic acid studies suggests storage at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and packing interactions. For fluorophenyl derivatives, fluorine’s electron-withdrawing effects on crystal lattice stability should be analyzed. Similar studies on trifluoromethyl-thiazole analogs demonstrate precise intermolecular hydrogen bonding patterns .

Q. What strategies address contradictions in biological activity data across assays?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition, cell-based viability) to validate target engagement. Structural analogs (e.g., 5-phenylthiazole-4-carboxylic acid derivatives) show that fluorophenyl positioning impacts steric hindrance and binding affinity. Pair computational docking (e.g., AutoDock Vina) with mutational studies to reconcile discrepancies .

Q. How can researchers functionalize the carboxylic acid group for targeted drug delivery?

- Methodological Answer : Convert the carboxylic acid to activated esters (e.g., NHS esters) for amide coupling with amines or hydrazides. Solid-phase peptide synthesis (SPPS) resins (e.g., Wang resin) enable efficient conjugation, as demonstrated in thiazole-peptide hybrid syntheses .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.